4-(4-CHLOROBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-FLUOROQUINOLINE
Description
4-(4-Chlorobenzenesulfonyl)-3-(4-ethoxybenzoyl)-6-fluoroquinoline is a structurally complex quinoline derivative characterized by three distinct functional groups:
- 4-Ethoxybenzoyl group: A benzoyl group with an ethoxy substituent, contributing to lipophilicity and π-π stacking interactions.
- 6-Fluoro substituent: A fluorine atom at position 6, which modulates electronic effects and metabolic stability.
This compound is hypothesized to exhibit biological activity in kinase inhibition or antimicrobial applications due to structural similarities to other quinoline-based therapeutics .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFNO4S/c1-2-31-18-8-3-15(4-9-18)23(28)21-14-27-22-12-7-17(26)13-20(22)24(21)32(29,30)19-10-5-16(25)6-11-19/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFFVSMTRRSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorobenzenesulfonyl)-3-(4-ethoxybenzoYL)-6-fluoroquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H17ClFNO3S
- Molecular Weight : 393.86 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical in various diseases. The presence of the chlorobenzenesulfonyl and ethoxybenzoate groups enhances its interaction with biological targets, potentially leading to:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of certain protein kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Antimicrobial Activity : Similar compounds in the quinoline class have demonstrated antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.
Case Studies
- Antibacterial Activity : In a study evaluating similar quinoline derivatives, compounds showed significant activity against Staphylococcus aureus and Escherichia coli, indicating that modifications like chlorobenzenesulfonyl groups could enhance antibacterial properties.
- Cytotoxic Effects : Research on quinoline derivatives has shown varying degrees of cytotoxicity in human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents.
- Pharmacokinetics and Toxicity : Preliminary studies indicate that modifications in the quinoline structure can affect absorption and metabolism. Understanding these pharmacokinetic properties is essential for assessing therapeutic viability.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Molecular Structure and Substituent Effects
The compound’s unique substitution pattern distinguishes it from related quinoline derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- The 6-fluoro substituent enhances metabolic stability relative to non-fluorinated analogs like CFQ .
- The 4-ethoxybenzoyl group increases lipophilicity (logP ~3.5 estimated) compared to sulfamoyl or carboxylic acid derivatives .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
